Clonixeril
描述
克洛尼昔利是克洛尼辛的甘油酯,克洛尼辛是一种非甾体类抗炎药 (NSAID)。克洛尼辛本身以其镇痛、退热和抗血小板作用而闻名。 克洛尼昔利被开发用来增强克洛尼辛的药代动力学特性,使其在治疗慢性关节炎和某些与疼痛和炎症相关的软组织疾病方面更有效 .
准备方法
克洛尼昔利的合成涉及一个多步骤过程。首先,克洛尼辛与氯乙腈和三乙胺反应形成中间体化合物。然后将该中间体与碳酸钾和甘油缩酮一起加热,取代活化基团,生成酯。 最后,在乙酸中脱去保护基,得到克洛尼昔利 .
化学反应分析
科学研究应用
化学: 克洛尼昔利被用作研究酯化和水解反应的模型化合物。
生物学: 它被研究用于研究其对细胞过程的影响及其作为治疗剂的潜力。
医学: 克洛尼昔利主要用于其抗炎和镇痛特性,治疗慢性疼痛和炎症。
作用机理
克洛尼昔利的作用机制类似于其他非甾体类抗炎药。它抑制环氧合酶 1 和 2,导致前列腺素的生成减少,前列腺素是炎症和疼痛的介质。 通过降低前列腺素水平,克洛尼昔利有效缓解疼痛和炎症 .
作用机制
The mechanism of action of clonixeril is similar to other nonsteroidal anti-inflammatory drugs. It inhibits the cyclooxygenase enzymes 1 and 2, leading to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. By reducing prostaglandin levels, this compound effectively alleviates pain and inflammation .
相似化合物的比较
克洛尼昔利与其他类似的非甾体类抗炎药进行比较,例如:
双氯芬酸: 结构和功能相似,但克洛尼昔利的药代动力学特征不同。
布洛芬: 两者都用于疼痛和炎症,但克洛尼昔利可能具有更长的作用时间。
萘普生: 另一种具有类似用途的 NSAID,但克洛尼昔利可能提供不同的副作用特征。克洛尼昔利的独特之处在于其甘油酯形式,这增强了其药代动力学特性,并可能提供更好的治疗效果
属性
IUPAC Name |
2,3-dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-13(17)5-2-6-14(10)19-15-12(4-3-7-18-15)16(22)23-9-11(21)8-20/h2-7,11,20-21H,8-9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYJYGCPTGKBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865017 | |
Record name | 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21829-22-1 | |
Record name | Clonixeril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLONIXERIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLONIXERIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVF42I68OX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。